4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine
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Overview
Description
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is a chemical compound with the molecular formula C14H14ClNO3S and a molecular weight of 311.78 g/mol . This compound is characterized by the presence of a chloronaphthalene group attached to a sulfonylmorpholine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloronaphthalene group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloronaphthalene group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Chloronaphthalen-1-ol: A related compound with a hydroxyl group instead of a sulfonylmorpholine moiety.
4-Chloronaphthalene-1-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonylmorpholine group.
Uniqueness
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is unique due to the presence of both a chloronaphthalene group and a sulfonylmorpholine moiety. This combination imparts distinct chemical properties, making it useful in various applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNKQRXZJVTTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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